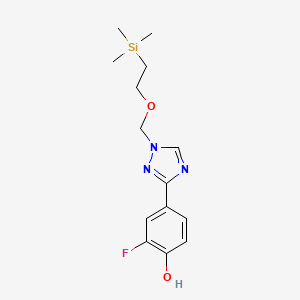

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

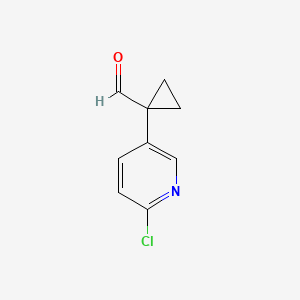

The compound "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The presence of a fluorophenyl group and a hydroxy-methoxyphenyl group suggests that the compound could have interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related fluorophenyl compounds has been explored in various studies. For instance, a chalcone derivative was synthesized using a sonochemical method, which proved to be more efficient than conventional methods, leading to higher crystallinity and significant energy savings . Although not the exact compound , this method could potentially be adapted for the synthesis of "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone".

Molecular Structure Analysis

Studies on similar compounds have utilized techniques such as FT-IR, NMR, and molecular docking to characterize the molecular structure and predict biological activity. For example, a pyrazole derivative with a fluorophenyl group was analyzed, and its molecular structure was optimized using computational methods. The molecule's stability was attributed to hyper-conjugative interactions and charge delocalization . These techniques could be applied to the compound to gain insights into its molecular structure and potential reactivity.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. The presence of a carbonyl group in related compounds has been identified as a reactive site, which could be involved in various chemical reactions . The fluorine atom and the ethanone group have been highlighted as crucial for binding in molecular docking studies, suggesting that the compound could participate in specific interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, organotin(IV) complexes derived from a related hydroxyphenyl-pyrrolidinyl methanone compound were studied, revealing that the ligands coordinate through sulfur, nitrogen, and oxygen atoms, and the complexes exhibited promising antibacterial activities . These findings could provide a basis for predicting the properties of "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone" and its potential as a drug candidate.

Applications De Recherche Scientifique

Versatile Synthetic Applications

This compound has been instrumental in the development of new synthetic pathways for creating diverse and complex molecular structures. For instance, Almansa et al. (2008) explored its use in versatile three-component coupling reactions for synthesizing pyrazolopyridines and other pyrido fused systems, highlighting its utility in generating a wide range of bicyclic systems with potential applications in medicinal chemistry and drug discovery Almansa, Marina Virgili, E. Carceller, & Pedro Grima-Poveda, 2008.

Molecular Structure and Stability Analysis

Patel et al. (2019) investigated the solvent effects on neutral Co(II) complexes of a paeonol derivative closely related to our compound of interest. Their research into the crystallization solvents' influence on molecular stability and structure contributes valuable insights into designing more stable and effective metal-organic frameworks or catalysts Patel, U. H. Patel, S. Gandhi, V.M. Barot, & Jatin G. Jayswal, 2019.

Antimicrobial Activity

Research by Puthran et al. (2019) on the synthesis of novel Schiff bases using derivatives of the compound demonstrates its antimicrobial potential. Their study, which showcased the creation of Schiff bases with significant antimicrobial activity, underscores the compound's role in developing new antimicrobial agents Divyaraj Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. Nayak, & Vinuta Kamat, 2019.

Propriétés

IUPAC Name |

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c1-24-18-10-13(2-7-17(18)22)11-19(23)21-9-8-15(12-21)14-3-5-16(20)6-4-14/h2-7,10,15,22H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPVIIPEFFDBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)

![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)

![Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate](/img/structure/B2514032.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)